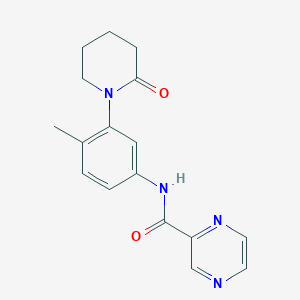

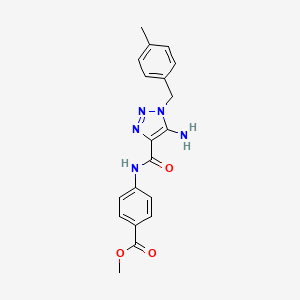

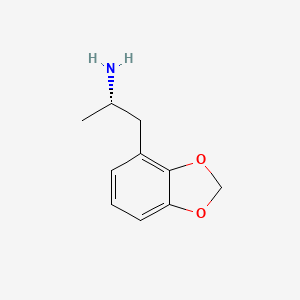

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyrazine-2-carboxamide” is also known as Apixaban . It is a small-molecule, selective FXa inhibitor . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .

Synthesis Analysis

Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis

The molecular structure of Apixaban is described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .Chemical Reactions Analysis

Apixaban produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM−1/s approximately . It shows competitive inhibition of FXa versus the synthetic tripeptide substrate .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of related compounds involves complex chemical reactions, aiming to explore their structural and functional properties. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been studied, which involve reactions with hydrazine hydrate in ethanol, leading to potential cytotoxic activities against certain cell lines (Hassan, Hafez, & Osman, 2014). Similarly, the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has been investigated to form novel annelated 2-oxopiperazines, highlighting the complexity of synthesizing such compounds (Svetlana et al., 2015).

Biological Activities

Research into the biological activities of these compounds has shown a range of potential applications. For instance, compounds synthesized through related reactions have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential use in cancer research (Hassan, Hafez, & Osman, 2014). Another study synthesized a compound through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, which was then screened for antibacterial, antifungal, and anticancer activities, showing promise in antimicrobial and anticancer research (Senthilkumar, Umarani, & Satheesh, 2021).

Spectroscopic Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been utilized to characterize similar compounds, providing insights into their molecular structure and reactive properties. For instance, a study on N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide revealed information about bond strengths and reactive sites within the molecule through spectral analysis and molecular dynamics simulations (Ranjith et al., 2017).

Wirkmechanismus

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide, also known as apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of blood clots .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa, affecting both free and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing the generation of thrombin . This action results in a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban leads to a reduction in thrombin generation, thereby decreasing the risk of thrombus formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, the synthesis of apixaban involves the oxidation of the piperidine cycle to the corresponding lactam under a CO2 atmosphere . Furthermore, the efficacy of apixaban can be affected by drug-drug interactions, although it has a low potential for such interactions .

Safety and Hazards

Zukünftige Richtungen

Apixaban is in development for the prevention and treatment of various thromboembolic diseases . These non-clinical findings have established the favorable pharmacological profile of apixaban, and support the potential use of apixaban in the clinic for the prevention and treatment of various thromboembolic diseases .

Biochemische Analyse

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide has been found to interact with several enzymes and proteins. It acts as a competitive inhibitor of Factor Xa, a key enzyme in the coagulation cascade . This interaction is characterized by a rapid onset of inhibition, with an association rate constant of approximately 20 μM^-1/s .

Cellular Effects

In terms of cellular effects, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide has been shown to influence cell function by reducing thrombin generation, thereby indirectly inhibiting platelet aggregation . This effect on cellular metabolism has significant implications for the prevention and treatment of thromboembolic diseases .

Molecular Mechanism

The molecular mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide involves binding interactions with biomolecules, specifically Factor Xa . By acting as a competitive inhibitor, it prevents the action of Factor Xa, leading to reduced thrombin generation .

Temporal Effects in Laboratory Settings

Over time, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide demonstrates stable effects in laboratory settings . Its impact on cellular function remains consistent over time, indicating its potential for long-term use .

Dosage Effects in Animal Models

In animal models, the effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide vary with dosage . It has been shown to exhibit dose-dependent antithrombotic efficacy at doses that preserve hemostasis .

Metabolic Pathways

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide is involved in the coagulation cascade, a key metabolic pathway in the body . It interacts with Factor Xa, influencing the flux of this pathway .

Eigenschaften

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-5-6-13(20-17(23)14-11-18-7-8-19-14)10-15(12)21-9-3-2-4-16(21)22/h5-8,10-11H,2-4,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUMEVGYGOZYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884992.png)

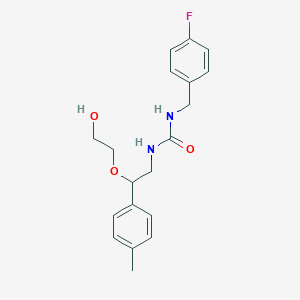

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid](/img/structure/B2884996.png)

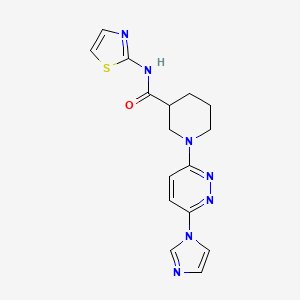

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole](/img/structure/B2884999.png)

![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)

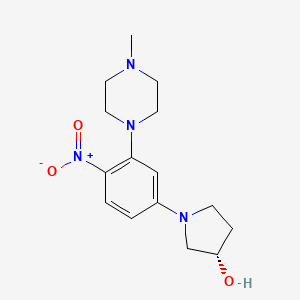

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)